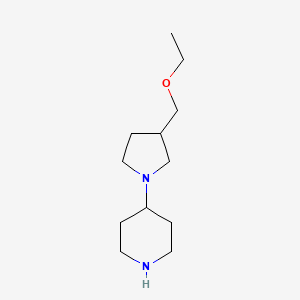

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine

Description

Properties

IUPAC Name |

4-[3-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-15-10-11-5-8-14(9-11)12-3-6-13-7-4-12/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEWGMSQRYSZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been shown to have different biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .

Biochemical Analysis

Biochemical Properties

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage. This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell signaling, which in turn affects cellular responses and functions. Additionally, it has been observed to modulate gene expression, thereby influencing the production of proteins that are crucial for cellular metabolism and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind selectively to certain proteins, influencing their activity. This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways within the cell. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within the cell. By modulating the activity of certain enzymes, the compound can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its presence in specific tissues or organelles may enhance or diminish its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and for exerting its effects on cellular processes.

Biological Activity

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is a novel compound belonging to the class of piperidine derivatives. Its unique structural features, including an ethoxymethyl group and a pyrrolidine moiety, suggest potential biological activities that warrant investigation. This article reviews the current understanding of the biological activity of this compound, drawing from various research studies and findings.

Structural Characteristics

The compound's structure can be represented as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Ethoxymethyl Group : A substituent that may enhance solubility and biological interactions.

- Pyrrolidine Moiety : A five-membered ring that contributes to the compound's overall reactivity and biological potential.

While specific data on the mechanism of action for this compound is not yet available, it is hypothesized that its biological activity may involve:

- Binding Affinity : Interaction studies suggest that the compound may bind to specific receptors or enzymes within biological systems, influencing various pathways.

- Structural Interactions : The unique arrangement of functional groups may facilitate interactions with biomolecules, enhancing its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be informative.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Piperidone | Simple piperidine structure | Lacks additional functional groups |

| 1-(4-Pyridyl) piperazine | Contains a pyridyl group instead of pyrrolidine | Different nitrogen heterocycle |

| N-Ethylpiperidine | Ethyl substitution on nitrogen | Simpler structure without additional rings |

| 4-(2-Methoxyethyl)piperidine | Methoxyethyl group attached | Different substituent affecting solubility |

The presence of both ethoxymethyl and pyrrolidine groups in this compound distinguishes it from other compounds, potentially enhancing its biological activity and therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various piperidine derivatives:

- Cancer Therapy : A study highlighted a derivative that exhibited significant cytotoxicity against hypopharyngeal tumor cells, indicating that structural modifications can lead to improved therapeutic agents .

- Alzheimer's Disease : Research on related compounds demonstrated their ability to inhibit cholinesterases effectively, suggesting that this compound might also serve as a dual inhibitor in treating neurodegenerative diseases .

Scientific Research Applications

Pharmaceutical Development

The primary application of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine lies in pharmaceutical development. Compounds with similar structures have shown promising biological activities, including:

- Antidepressant Effects : Research on related piperidine derivatives has indicated potential antidepressant properties, which may extend to this compound.

- CNS Activity : The ability to cross the blood-brain barrier suggests that it could be effective in treating central nervous system disorders.

- Analgesic Properties : Some derivatives exhibit pain-relieving effects, making this compound a candidate for pain management therapies.

Research Studies and Case Examples

While comprehensive clinical studies specifically focusing on this compound are scarce, several case studies involving similar compounds provide insights into its potential applications:

- Antidepressant Activity : A study on a related piperidine derivative demonstrated significant antidepressant effects in animal models, suggesting that structural similarities could yield comparable results for this compound.

- CNS Drug Development : Research has shown that piperidine derivatives can modulate neurotransmitter systems effectively, indicating that this compound may have similar CNS effects.

- Pain Management Trials : Trials involving analgesic piperidine derivatives have highlighted their efficacy in pain relief, which could inform future studies on this compound's analgesic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrrolidine and Piperidine Scaffolds

Key Compounds :

Analysis :

Ring Size and Flexibility: Piperidine (6-membered) vs. In compound 20b , the piperidine-pyrrolidine dual-ring system enables optimal spatial arrangement for kinase inhibition, suggesting similar advantages for the target compound.

Substituent Impact: Ethoxymethyl Group: Introduces an electron-rich ether oxygen, improving solubility (compared to alkyl chains) and metabolic stability (vs. esters or amides) . This contrasts with compound 7d , where a cyano group enhances binding affinity through dipole interactions. Aryl vs.

Biological Activity: The target compound’s ethoxymethyl group may favor blood-brain barrier penetration, suggesting CNS applications. This contrasts with pyridopyrimidinone derivatives (e.g., ), which are optimized for kinase inhibition via heteroaryl interactions .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The ethoxymethyl group reduces logP compared to aryl-nitro analogs (20b), enhancing aqueous solubility.

- Piperidine-pyrrolidine hybrids generally exhibit better metabolic stability than urea-linked compounds (e.g., 7d) due to resistance to hydrolytic cleavage .

Preparation Methods

Alkylation of Piperidine with N-(2-chloroethyl)pyrrolidine Derivatives

One common approach is the reaction of piperidine with N-(2-chloroethyl)pyrrolidine derivatives, where the pyrrolidine ring is pre-functionalized with an ethoxymethyl group. This method involves:

- Synthesizing the ethoxymethyl-substituted pyrrolidine intermediate by alkylation of pyrrolidine with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide).

- Reacting the resulting N-(3-(ethoxymethyl)pyrrolidin-1-yl)alkyl halide with piperidine under basic conditions, typically using potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

- The nucleophilic nitrogen of piperidine attacks the electrophilic carbon of the alkyl halide, forming the desired 4-(3-(ethoxymethyl)pyrrolidin-1-yl)piperidine via substitution.

This approach is supported by analogous reactions described in the synthesis of related compounds where N-(2-chloroethyl)pyrrolidine hydrochloride is used to alkylate pyrimidinones, yielding 2-[2-(pyrrolidin-1-yl)ethyl] derivatives in good yields (72–77%) under similar conditions.

Use of Haloalkyl Intermediates and Potassium Carbonate Base

The preparation often employs:

- Haloalkyl intermediates such as N-(2-chloroethyl)pyrrolidine or N-(3-bromopropyl)pyrrolidine derivatives.

- Potassium carbonate as a mild base to deprotonate the nucleophile and facilitate substitution.

- DMF as a solvent to dissolve reagents and promote SN2 reactions.

This method provides good control over regioselectivity and yields, as demonstrated in the preparation of structurally related compounds with piperidine and pyrrolidine rings.

Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine + Ethoxymethyl halide | Alkylation, mild base, solvent (e.g., acetonitrile or DMF), room temp to reflux | 70–85 | Formation of N-(3-(ethoxymethyl)pyrrolidin-1-yl) intermediate |

| 2 | N-(3-(ethoxymethyl)pyrrolidin-1-yl)alkyl halide + Piperidine + K2CO3 | DMF, 50–80°C, 12–24 h | 72–77 | Nucleophilic substitution to form target compound |

Yields may vary depending on the purity of starting materials and reaction scale but generally fall within the 70–80% range for both steps.

Purification and Characterization

- Purification : The reaction mixture is typically filtered to remove inorganic salts (e.g., potassium chloride), followed by extraction with organic solvents such as dichloromethane and methanol mixtures. Concentration under reduced pressure and recrystallization or chromatography yields pure product.

- Characterization : The product is characterized by NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity, consistent with methods used for related piperidine-pyrrolidine compounds.

Summary of Research Findings

- The alkylation approach using haloalkyl pyrrolidine derivatives and piperidine under basic conditions is a robust and reproducible method for synthesizing this compound.

- Similar synthetic routes have been successfully applied to prepare a variety of substituted piperidine and pyrrolidine derivatives with good yields and purity.

- Reaction optimization focuses on solvent choice, temperature control, and base selection to maximize yield and minimize side reactions.

- The methodology is adaptable for scale-up and modification to introduce other substituents or ring systems.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation or nucleophilic substitution reactions. For example, ethoxymethyl groups can be introduced via reaction with ethoxy methyl halides under basic conditions (e.g., NaOH in dichloromethane). Optimize yields by controlling temperature (0–25°C) and stoichiometry of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers ensure compound purity during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (High-Performance Liquid Chromatography) to monitor reaction progress.

- NMR (¹H/¹³C) to confirm structural integrity, focusing on pyrrolidine and piperidine proton environments.

- Mass Spectrometry (LC-MS) to detect impurities. Post-synthesis, employ gradient elution chromatography with silica gel and a polar/non-polar solvent mixture (e.g., ethyl acetate/hexane) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with saline solution and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., B3LYP/6-31G* level).

- Reaction Path Search : Tools like GRRM or IRC (Intrinsic Reaction Coordinate) analysis identify intermediates and byproducts.

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures. Validate predictions with small-scale experiments .

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with databases like NIST Chemistry WebBook to identify anomalies.

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in pyrrolidine) that may cause signal splitting.

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to trace unexpected peaks. Document batch-specific conditions (e.g., humidity, stirring rate) .

Q. What strategies address challenges in scaling up synthesis from lab to pilot scale?

- Methodological Answer :

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Separation Technologies : Implement membrane filtration or centrifugal partitioning chromatography for large-volume purification.

- Process Control : Employ real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor critical parameters (e.g., pH, concentration) .

Q. How to study the compound’s thermal stability and decomposition pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in nitrogen).

- DSC (Differential Scanning Calorimetry) : Identify phase transitions or exothermic decomposition events.

- GC-MS : Analyze volatile byproducts from thermal degradation. Compare results with structurally similar piperidine derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in literature?

- Methodological Answer :

- Systematic Screening : Test solubility in a matrix of solvents (e.g., water, DMSO, ethanol) at varying temperatures (25–60°C).

- Hansen Solubility Parameters : Calculate HSP values to rationalize discrepancies. For example, polar aprotic solvents may enhance solubility due to the compound’s ethoxymethyl group.

- Crystallinity Effects : Use XRD to assess polymorphic forms, as amorphous vs. crystalline states significantly alter solubility .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Purity | HPLC | ≥95% | |

| Thermal Stability | TGA | Decomposition at 220°C | |

| Solubility in DMSO | Gravimetric Analysis | 45 mg/mL (25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.